REACTION_CXSMILES
|
C(=[N:8][N:9]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH3:16])[C:10]1=[N:17][CH3:18])C1C=CC=CC=1.I.[ClH:20]>O.O.[Cl-]>[NH2:8][N:9]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH3:16])[C:10]1=[N:17][CH3:18].[ClH:20] |f:3.4|
|
Name
|
1-benzylideneamino-2-methylimino-3-propyl-imidazolidine
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NN1C(N(CC1)CCC)=NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for ca. 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the anion exchange resin is filtrated off
|
Type
|
CUSTOM
|
Details
|
the filtrate obtained
|
Type
|
DISTILLATION
|
Details
|
Benzaldehyde is distilled off from the mixture
|
Type
|
CUSTOM
|
Details
|
obtained by steam distillation
|
Type
|
CUSTOM
|
Details
|
From the remaining mixture the solvent is evaporated off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NN1C(N(CC1)CCC)=NC
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |